![molecular formula C23H26N4O3S B2845804 N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide CAS No. 1797123-56-8](/img/structure/B2845804.png)
N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds containing a benzo[d]thiazol-2-yl group and a piperidin-4-yl group, like the one you’re asking about, are often used in medicinal chemistry . They can have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Synthesis Analysis
The synthesis of similar compounds often involves coupling substituted 2-amino benzothiazoles with other compounds . For example, N-phenyl anthranilic acid can be used . The resulting intermediate compounds can then be treated with other reagents to yield the final derivatives .Molecular Structure Analysis
The molecular structure of these compounds can be analyzed using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various techniques. For example, the yield, melting point, and NMR data can be obtained .科学的研究の応用
Role in Orexin Receptor Mechanisms and Binge Eating
The chemical compound under discussion has a structure similar to that of compounds evaluated for their impact on the orexin (OX) system and their receptors (OXR), which are crucial for regulating feeding, arousal, stress, and substance abuse behaviors. Specifically, research on compounds like SB-649868, which shows dual antagonist activity at OX1 and OX2 receptors, highlights the potential of targeting OX1R mechanisms to treat binge eating and possibly other eating disorders with a compulsive component. This approach suggests that selective antagonism at OX1R could represent a promising pharmacological treatment avenue (Piccoli et al., 2012).
Interaction with CB1 Cannabinoid Receptor
The compound is structurally related to SR141716, a selective antagonist for the CB1 cannabinoid receptor. The study on SR141716 and its analogs, including molecular interaction analyses, provides insights into the role of specific structural features for binding to the CB1 receptor. These studies contribute to the understanding of how alterations in the chemical structure can modulate receptor affinity and activity, thereby influencing the design of new therapeutic agents targeting cannabinoid receptors (Shim et al., 2002).
Antihistaminic Activity
The compound's structural framework is reminiscent of benzimidazole derivatives known for their H1-antihistaminic activity. This suggests potential applications in designing new antihistaminic agents that could offer therapeutic benefits in treating allergic reactions. Research on benzimidazole derivatives has shown that specific structural modifications can enhance antihistaminic activity, highlighting the importance of chemical structure in drug efficacy (Iemura et al., 1986).
作用機序
Target of Action
The primary target of this compound is the cyclooxygenase (COX) enzymes . COX enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound acts as an inhibitor of the COX enzymes . By suppressing the COX enzymes, it prevents the conversion of arachidonic acid into thromboxane and prostaglandins . This inhibition results in the reduction of inflammation, as these molecules are key mediators of the inflammatory response .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it disrupts the production of thromboxane and prostaglandins from arachidonic acid . This leads to a decrease in inflammation and associated symptoms .
Result of Action
The inhibition of COX enzymes leads to a reduction in the production of thromboxane and prostaglandins . This results in a decrease in inflammation and associated symptoms . Among the series of similar compounds, some demonstrated excellent COX-2 SI values and even showed significant inhibition of albumin denaturation .
将来の方向性
The future directions for research on these compounds could include further exploration of their biological activities and the development of new synthetic routes . Additionally, molecular docking studies could be used to better understand the interaction of these compounds with their protein targets .
特性
IUPAC Name |
N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-N'-(2-methoxy-5-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-15-7-8-19(30-2)18(13-15)25-22(29)21(28)24-14-16-9-11-27(12-10-16)23-26-17-5-3-4-6-20(17)31-23/h3-8,13,16H,9-12,14H2,1-2H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BANHWUNENOTDCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。